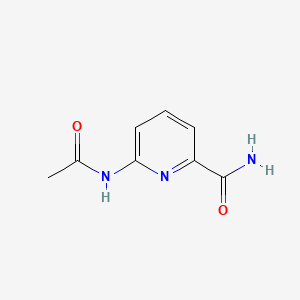![molecular formula C7H7IN2O4 B3047173 [4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1354705-49-9](/img/structure/B3047173.png)
[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
Vue d'ensemble
Description
[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is a chemical compound with the molecular formula C7H7IN2O4. This compound is characterized by the presence of an iodine atom, a methoxycarbonyl group, and a pyrazole ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It is known that iodoacetic acid, a related compound, is an alkylating agent that reacts with cysteine residues in proteins . This reaction introduces new negative charges into the protein, which can affect its function .
Biochemical Pathways
For instance, they have been shown to have antiproliferative effects on cancer cells .
Result of Action
Related compounds such as iodoacetic acid have been shown to modify proteins by reacting with cysteine residues . This modification can introduce new negative charges into the protein, potentially affecting its function .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be resistant to degradation under normal environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the reaction of 4-iodo-3-(methoxycarbonyl)-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development for its biological activity.
Industry: Used in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-bromo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
- [4-chloro-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
- [4-fluoro-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
Uniqueness
[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions, making this compound valuable in various research applications.
Propriétés
IUPAC Name |
2-(4-iodo-3-methoxycarbonylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O4/c1-14-7(13)6-4(8)2-10(9-6)3-5(11)12/h2H,3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXHTNNCGSTQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1I)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601211490 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-iodo-3-(methoxycarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-49-9 | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-iodo-3-(methoxycarbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-acetic acid, 4-iodo-3-(methoxycarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601211490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2-[(4,7-dimethyl-2-benzothiazolyl)methylamino]-1-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B3047091.png)




![3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]benzo[h]chromen-4-one](/img/structure/B3047101.png)
![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]benzo[h]chromen-4-one](/img/structure/B3047102.png)

![2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane](/img/structure/B3047105.png)


![3-hydroxypyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B3047109.png)

![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)
